5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid
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Overview
Description
5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is a heterocyclic compound that features a benzofuran core substituted with a chloro group and a pyrrole moiety
Mechanism of Action
Target of Action
Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . Bcl2 is a protein that regulates cell death (apoptosis), by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .
Mode of Action
It’s worth noting that compounds with similar structures have been observed to interact with their targets, leading to up-regulation of pro-apoptotic genes like p53, bax, dr4, and dr5, and down-regulation of anti-apoptotic and other genes like bcl2, il-8, and cdk4 .
Biochemical Pathways
Based on the gene expression changes mentioned above, it can be inferred that this compound may affect pathways related to apoptosis and cell cycle regulation .
Result of Action
Similar compounds have been observed to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . Additionally, an increase in the percentage of fragmented DNA was observed in cells treated with similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with pyrrole under acidic conditions to form the benzofuran core. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance efficiency and scalability. The choice of solvents and catalysts is crucial to ensure the process is economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the chloro or pyrrole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzofuran and pyrrole compounds .
Scientific Research Applications
5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
- 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with a pyrrole moiety and a carboxylic acid group makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-chloro-3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-8-3-4-10-9(7-8)11(12(18-10)13(16)17)15-5-1-2-6-15/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNILKKKEGCWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(OC3=C2C=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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